molecular formula C12H10FNO B1310748 4-(2-Fluorophenoxy)aniline CAS No. 305801-12-1

4-(2-Fluorophenoxy)aniline

Cat. No. B1310748
Key on ui cas rn: 305801-12-1
M. Wt: 203.21 g/mol
InChI Key: XOTBQGILYQQOKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07625932B2

Procedure details

Add together 4-(2-fluoro-phenoxy)-nitrobenzene (3.18 g, 13.6 mmol) and Tin(II) chloride dihydrate (12.89 g, 5 Eq.) in absolute ethanol (20 mL) and heat to reflux while stirring under a nitrogen atmosphere for 3 hours. Cool to room temperature and dilute with ethyl acetate (50 mL). Wash this organic layer once with water, dry over potassium carbonate, filter, and concentrate under reduced vacuum to give 2.90 g as a dark oil. Purify the material by silica gel chromatography (Prep. 2000) eluting with methylene chloride to provide 1.74 g of the title compound as a tan solid. Mass spectrum (m/e): 204.2 (M*+1): (Bruker 300) 1H NMR (CDCl3) δ 7.08-7.15 (2H, m), 6.95-7.02 (3H, m), 6.81-6.92 (4H, m), 6.63-6.67 (2H, d).
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
12.89 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:17]=[CH:16][CH:15]=[CH:14][C:3]=1[O:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][CH:6]=1.O.O.[Sn](Cl)Cl>C(O)C.C(OCC)(=O)C>[F:1][C:2]1[CH:17]=[CH:16][CH:15]=[CH:14][C:3]=1[O:4][C:5]1[CH:6]=[CH:7][C:8]([NH2:11])=[CH:9][CH:10]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
3.18 g
Type
reactant
Smiles
FC1=C(OC2=CC=C(C=C2)[N+](=O)[O-])C=CC=C1
Name
Quantity
12.89 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring under a nitrogen atmosphere for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
WASH
Type
WASH
Details
Wash this organic layer once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over potassium carbonate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced vacuum
CUSTOM
Type
CUSTOM
Details
to give 2.90 g as a dark oil
CUSTOM
Type
CUSTOM
Details
Purify the material by silica gel chromatography (Prep. 2000)
WASH
Type
WASH
Details
eluting with methylene chloride

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=C(OC2=CC=C(C=C2)N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.74 g
YIELD: CALCULATEDPERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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